molecular formula C14H20N2S B14642593 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- CAS No. 53004-54-9

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl-

Cat. No.: B14642593
CAS No.: 53004-54-9
M. Wt: 248.39 g/mol
InChI Key: ASWATWQONMJNOO-UHFFFAOYSA-N
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Description

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- is an organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, which include multiple methyl groups and a phenyl group attached to the thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- typically involves multi-step reactions. One common method includes the condensation of benzaldehyde with 2-amino-2-methylpropane-1-thiol under acidic conditions to form the thiazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

53004-54-9

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

N,4,4,6-tetramethyl-N-phenyl-5,6-dihydro-1,3-thiazin-2-amine

InChI

InChI=1S/C14H20N2S/c1-11-10-14(2,3)15-13(17-11)16(4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

ASWATWQONMJNOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(S1)N(C)C2=CC=CC=C2)(C)C

Origin of Product

United States

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